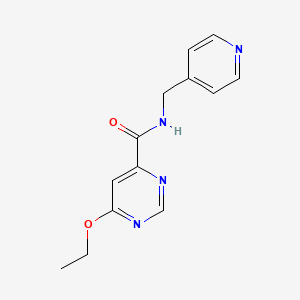

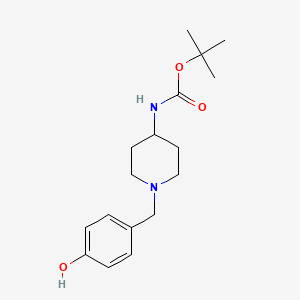

N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, also known as MQ1, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which has been identified as a promising target for cancer therapy.

Applications De Recherche Scientifique

Anticancer Activity

A series of compounds structurally related to "N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide" have been investigated for their potential as anticancer agents. For instance, certain derivatives have demonstrated potent antiproliferative activities against various human cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), U-87 MG (glioblastoma), and KB (oral cancer). These compounds have been found to inhibit the PI3K/AKT/mTOR pathway, a signaling pathway crucial in the regulation of cell cycle progression and growth, suggesting their potential utility as anticancer agents (Shao et al., 2014).

Antiviral Activities

Some quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against a variety of viruses, including influenza A virus strains (H1N1, H3N2, H5N1), severe acute respiratory syndrome coronavirus, dengue virus, yellow fever virus, Venezuelan equine encephalitis virus, Rift Valley fever virus, and Tacaribe virus. These studies have identified compounds with significant inhibitory effects on viral replication in cell culture, highlighting the potential of quinazolinone derivatives as antiviral agents (Selvam et al., 2007).

Antimicrobial Activity

Quinazolinone derivatives have also been explored for their antimicrobial properties. Novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs have been synthesized and evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds have shown noteworthy antimicrobial potency, offering a promising avenue for the development of new antimicrobial agents (Desai et al., 2013).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the reaction of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid with N-(2-chloroethyl)morpholine followed by the addition of benzoyl chloride.", "Starting Materials": [ "4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid", "N-(2-chloroethyl)morpholine", "benzoyl chloride" ], "Reaction": [ "Step 1: 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is reacted with thionyl chloride to form 4-(4-oxo-2-chlorosulfanyl-1H-quinazolin-3-yl)benzoic acid.", "Step 2: 4-(4-oxo-2-chlorosulfanyl-1H-quinazolin-3-yl)benzoic acid is reacted with N-(2-chloroethyl)morpholine in the presence of triethylamine to form N-(2-chloroethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide.", "Step 3: N-(2-chloroethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is reacted with benzoyl chloride in the presence of triethylamine to form N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide." ] } | |

Numéro CAS |

451466-23-2 |

Nom du produit |

N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |

Formule moléculaire |

C21H22N4O3S |

Poids moléculaire |

410.49 |

Nom IUPAC |

N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |

InChI |

InChI=1S/C21H22N4O3S/c26-19(22-9-10-24-11-13-28-14-12-24)15-5-7-16(8-6-15)25-20(27)17-3-1-2-4-18(17)23-21(25)29/h1-8H,9-14H2,(H,22,26)(H,23,29) |

Clé InChI |

IAILSFHBXZKXOE-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride](/img/structure/B2968561.png)

![3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2968562.png)

![N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride](/img/structure/B2968567.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-phenylisoxazole-3-carboxamide](/img/structure/B2968568.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2968569.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2968570.png)

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)

![2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B2968582.png)